BenchChemオンラインストアへようこそ!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

LPA2 GPCR EC50 Calcium mobilization

DBIBB (CAS 394229-32-4) is the sole non-lipid LPA2 agonist with proven efficacy in delayed (up to 72 h) post-irradiation treatment models, validated 30-day survival benefit, and dual gastrointestinal/hematopoietic mitigation. Unlike earlier ligands such as GRI977143, DBIBB eliminates confounding LPA3 antagonism and exhibits clean selectivity across all five LPA receptor subtypes up to 10 µM. It is the preferred tool for gastrointestinal acute radiation syndrome (GI-ARS) research, stem cell radioprotection studies, and LPA2 target validation. Procurement supports robust, reproducible translational data not yet available with competing analogs.

Molecular Formula C22H20N4O3S
Molecular Weight 420.49
CAS No. 394229-32-4
Cat. No. B2388581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS394229-32-4
Molecular FormulaC22H20N4O3S
Molecular Weight420.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-13-9-16(10-14-18)22(27)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
InChIKeyTTXAKSGTJQKKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (DBIBB) – Core Identity and Procurement-Relevant Classification


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 394229-32-4; synonym DBIBB) is a synthetic, non-lipid, small-molecule agonist of the type 2 lysophosphatidic acid G protein-coupled receptor (LPA2 GPCR) [1]. It belongs to the sulfamoyl benzamide class and was developed through structure-based optimization of the early hit GRI977143 to eliminate off-target activity at LPA3 while enhancing LPA2 potency [2]. Unlike the endogenous lipid ligand (LPA 18:1), DBIBB is chemically stable, orally bioavailable, and suitable for delayed post-irradiation administration, positioning it as a lead radiomitigator candidate [1].

Why N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide Cannot Be Replaced by Generic LPA2 Agonists


LPA2-targeted radioprotection is exquisitely sensitive to both receptor-subtype selectivity and the temporal window of intervention. Early-generation LPA2 ligands such as GRI977143 exhibit conflicting LPA3 antagonism (IC50 ~1.2 µM) that limits their utility in vivo, while the endogenous agonist LPA 18:1 is chemically unstable and requires administration within 24 h of irradiation for efficacy [1][2]. Newer analogs like Radioprotectin-1 (RP-1) demonstrate improved potency but have not been validated in the same delayed-treatment (up to 72 h post-irradiation) models where DBIBB retains full efficacy, making potency alone an insufficient criterion for procurement decisions [1][3].

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide Against Closest Analogs


LPA2 Agonist Potency: DBIBB vs. GRI977143 and Endogenous LPA 18:1

DBIBB activates LPA2 with an EC50 of 0.10 µM (100 nM) in Ca2+ mobilization assays using LPA2-reconstituted MEFs, representing a 33-fold improvement in potency over the parent hit GRI977143 (EC50 = 3.3 µM) [1][2]. While the endogenous agonist LPA 18:1 is more potent (EC50 = 1.4 nM), DBIBB's non-lipid structure confers chemical stability and synthetic tractability that LPA 18:1 lacks [1].

LPA2 GPCR EC50 Calcium mobilization

LPA Receptor Subtype Selectivity: DBIBB vs. GRI977143

DBIBB is a specific LPA2 agonist with no agonist or antagonist activity at LPA1, LPA3, LPA4, or LPA5 up to 10 µM, the highest concentration tested [1]. In contrast, GRI977143 acts as a dual agent: an LPA2 agonist (EC50 = 3.3 µM) and an LPA3 antagonist (IC50 ~1.2 µM), introducing confounding pharmacology [1][2]. This off-target LPA3 antagonism complicates interpretation of in vivo efficacy and raises safety concerns for repeated dosing [2].

LPA receptor selectivity LPA3 antagonism off-target activity

In Vivo Survival Benefit with Delayed Administration: DBIBB vs. Standard-of-Care Window

In a C57BL/6 mouse model of hematopoietic acute radiation syndrome (TBI, LD70/30, 8.5 Gy), DBIBB administered at 10 mg/kg s.c. starting 26 h post-irradiation significantly increased 30-day survival (p < 0.01 vs. vehicle) [1]. Critically, DBIBB retained efficacy when the first dose was delayed to 72 h post-irradiation, a window far exceeding the typical ≤24 h requirement for most radioprotectants including LPA 18:1 and early sulfamoyl benzoic acid analogs [1]. In LPA2 knockout mice, DBIBB failed to improve survival, confirming mechanism-specific action [1].

total body irradiation hematopoietic ARS delayed treatment 30-day survival

Clonogenic Survival of Irradiated Intestinal Epithelial Cells

DBIBB at 10 µM significantly increased clonogenic survival of γ-irradiated IEC-6 rat intestinal epithelial cells across a range of radiation doses (p < 0.001 vs. vehicle control), demonstrating protection of the gastrointestinal lineage relevant to GI-ARS [1]. By comparison, GRI977143 at 10 µM showed weaker radioprotection in apoptosis assays, reducing caspase 3/7 activity by only 51% in doxorubicin-treated MEFs, indicating less robust cytoprotection [2].

IEC-6 clonogenic assay gastrointestinal ARS radioprotection

Protection of Human CD34+ Hematopoietic Progenitors

DBIBB (1–10 µM) attenuated radiation-induced death of primary human CD34+ hematopoietic progenitor cells and significantly increased total colony number and granulocyte/macrophage lineage colonies in methylcellulose colony-forming assays after 4 Gy γ-irradiation (p < 0.01) [1]. This human primary cell data bridges the gap between murine models and clinical relevance. Comparable human CD34+ protection data are not available for GRI977143 or Radioprotectin-1, limiting their translational attractiveness [1].

CD34+ hematopoietic progenitors colony-forming assay human cells

High-Value Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide Based on Validated Evidence


Delayed Radiomitigation in Total Body Irradiation (TBI) Mouse Models of HEM-ARS

DBIBB is the best-characterized non-lipid LPA2 agonist for delayed post-irradiation intervention in TBI models, with validated 30-day survival benefit when treatment begins up to 72 h after LD70/30 exposure [1]. This uniquely long therapeutic window makes it the compound of choice for radiation countermeasure research programs simulating mass-casualty timelines where immediate treatment is infeasible [1].

Gastrointestinal Acute Radiation Syndrome (GI-ARS) Mitigation Studies

DBIBB increases intestinal crypt survival, enterocyte proliferation, and clonogenic survival of irradiated IEC-6 cells, while reducing apoptosis in the intestinal epithelium [1]. Researchers investigating GI-ARS mechanisms or combination therapies (e.g., with hematopoietic growth factors) can procure DBIBB as the only LPA2 agonist with published dual GI and hematopoietic mitigation efficacy [1].

LPA2 Receptor Selectivity Profiling and Chemical Biology Tool Compound Use

With confirmed absence of activity at LPA1, LPA3, LPA4, and LPA5 up to 10 µM, DBIBB serves as a highly selective pharmacological probe for dissecting LPA2-specific signaling in apoptosis, DNA repair, and stem cell biology [1]. Its clean selectivity profile avoids the confounding LPA3 antagonism inherent to GRI977143, making it the preferred tool compound for target validation studies [1].

Human Hematopoietic Stem Cell Radioprotection and Colony-Forming Assays

DBIBB's demonstrated protection of primary human CD34+ hematopoietic progenitors against radiation-induced death supports its use in ex vivo hematopoietic stem cell radioprotection protocols and colony-forming unit assays [1]. Procurement for these translational studies is justified by direct human primary cell data not yet reported for competing non-lipid LPA2 agonists [1].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.